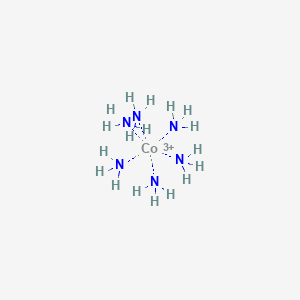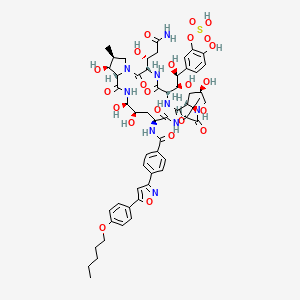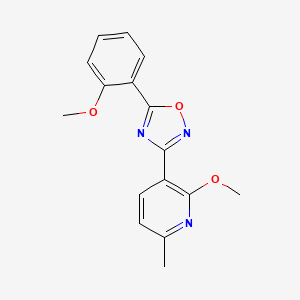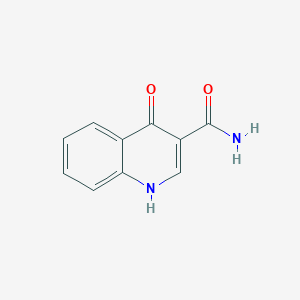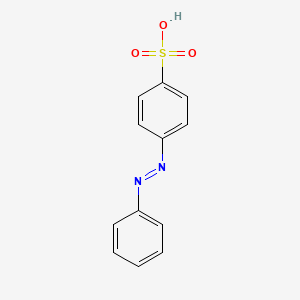
Azobenzene-4-sulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
P-azobenzenesulfonic acid is azobenzene carrying a single sulfonate substituent at the para-position. It is an arenesulfonic acid and a member of azobenzenes. It is a conjugate acid of a p-azobenzenesulfonate.
Aplicaciones Científicas De Investigación
Supramolecular Structures : Azobenzene-4-sulfonic acid has been studied for its role in forming supramolecular structures. Zhu et al. (2006) found that complexes of poly(4-vinylpyridine) and this compound can form liquid crystalline lamellar phases and hexagonal columnar mesophases, indicating potential applications in materials science (Zhu et al., 2006).
Smart Surfaces and Biosensors : Dinçer et al. (2008) explored the use of photoresponsive peptide–azobenzene compounds that specifically interact with platinum surfaces. This research suggests applications in designing smart biosensors and array platforms (Dinçer et al., 2008).
Molecular Isomerization : Henzl et al. (2007) investigated the isomerization of this compound derivatives, providing insights into molecular changes on surfaces, relevant for molecular electronics and nanotechnology (Henzl et al., 2007).
Self-Assembling Amphiphiles : Zhu et al. (2004) synthesized sulfonate derivatives of this compound, demonstrating their ability to form columnar mesophases, which are useful in the field of amphiphilic self-assembly (Zhu et al., 2004).
Degradation of Azo Dyes : Pasti-Grigsby et al. (1996) studied the degradation of this compound isomers by Streptomyces chromofuscus, providing valuable information for environmental remediation and waste treatment (Pasti-Grigsby et al., 1996).
Photoresponsive Gels : Abellán et al. (2011) described the photochemistry of this compound derivatives in water, leading to the development of photoresponsive gels with potential applications in smart materials (Abellán et al., 2011).
Biodegradation Pathways : Goszczyński et al. (1994) proposed pathways for the degradation of this compound derivatives, contributing to our understanding of environmental degradation processes (Goszczyński et al., 1994).
Hydrogels for Drug Release : Tomer and Florence (1993) explored the use of this compound in hydrogels for controlled drug release applications (Tomer & Florence, 1993).
Propiedades
Número CAS |
2484-88-0 |
|---|---|
Fórmula molecular |
C12H10N2O3S |
Peso molecular |
262.29 g/mol |
Nombre IUPAC |
4-phenyldiazenylbenzenesulfonic acid |
InChI |
InChI=1S/C12H10N2O3S/c15-18(16,17)12-8-6-11(7-9-12)14-13-10-4-2-1-3-5-10/h1-9H,(H,15,16,17) |
Clave InChI |
AJMNDPOSKIBVGX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)S(=O)(=O)O |
SMILES canónico |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)S(=O)(=O)O |
Otros números CAS |
2484-88-0 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1,5-Diazabicyclo[3.2.2]nonane](/img/structure/B1204371.png)
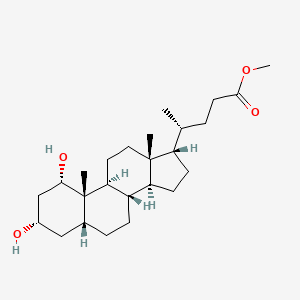
![2-(4-chlorophenyl)-N-[(2-hydroxy-5-methylanilino)-sulfanylidenemethyl]acetamide](/img/structure/B1204374.png)

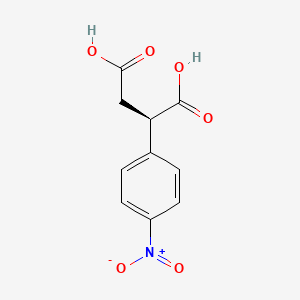
![2-[[(4-Methyl-2-thiazolyl)amino]-oxomethyl]-1-pyrrolidinecarboxylic acid 2-methylpropyl ester](/img/structure/B1204378.png)
